2-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE
Description
This compound is a carbazole derivative featuring a 3,6-dibrominated carbazole core linked to a 2-hydroxypropyl chain and a 1,2-benzisothiazole-1,1,3(2H)-trione moiety. The benzisothiazole trione group introduces three ketone functionalities, which may influence solubility, hydrogen-bonding capacity, and metabolic stability.
Properties
IUPAC Name |
2-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Br2N2O4S/c23-13-5-7-19-17(9-13)18-10-14(24)6-8-20(18)25(19)11-15(27)12-26-22(28)16-3-1-2-4-21(16)31(26,29)30/h1-10,15,27H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTYPIFCYGIYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Br2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the carbazole derivative, followed by bromination to introduce the bromine atoms. The benzisothiazole ring is then constructed through a series of cyclization reactions. The final step involves the coupling of the carbazole and benzisothiazole moieties under specific reaction conditions, such as controlled temperature and pH, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can remove the bromine atoms or reduce other functional groups within the molecule.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized carbazole-benzisothiazole compounds.
Scientific Research Applications
2-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and activity. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target molecule. The pathways involved can include signal transduction, gene expression regulation, and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs and Substitution Patterns
The following table highlights key structural differences and similarities with related carbazole derivatives:
Key Observations:
- Halogen Substitutions : Bromine at the 3,6-positions (target compound) vs. fluorine (3,6-difluoro analog) or single bromine ( compound). Bromine’s larger atomic radius may enhance steric hindrance and lipophilicity, affecting membrane permeability .
- Functional Groups: The benzisothiazole trione in the target compound contrasts with triazine-thio (α-glucosidase inhibitor) or imidazolidinone (cryptochrome modulator). The trione’s electron-withdrawing properties could stabilize charge-transfer interactions in biological systems .
Physicochemical and Pharmacokinetic Properties
- Solubility : The oxalate salt in ’s piperazine-containing compound likely improves aqueous solubility compared to the neutral trione group in the target compound .
- Stability : Bromine substitution (e.g., in 9-([1,1′-biphenyl]-3-yl)-3-bromo-9H-carbazole) enhances thermal and oxidative stability, a feature shared with the target compound .
- Metabolism: The hydroxypropyl chain in the target compound may undergo phase I oxidation, whereas imidazolidinone or oxadiazole groups () could resist metabolic degradation .
Biological Activity
The compound 2-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE is an intriguing molecule due to its complex structure and potential biological activities. This compound combines a dibromocarbazole moiety with a benzisothiazole framework, suggesting diverse pharmacological properties. This article aims to explore its biological activity through various studies and findings.
Structural Overview
The molecular formula of the compound is , and it has a molecular weight of approximately 426.15 g/mol. The presence of bromine atoms in the carbazole structure is known to enhance biological activity by influencing the electronic properties of the molecule.
1. Antitumor Activity
Research indicates that carbazole derivatives exhibit significant antitumor properties. For instance, a study highlighted that certain N-substituted carbazoles could inhibit topoisomerase II activity, a crucial enzyme in DNA replication and repair. This inhibition was observed at concentrations significantly lower than those required for standard treatments like etoposide . The presence of the benzisothiazole moiety may further enhance this activity by providing additional binding sites for interaction with biological targets.
2. Neuroprotective Effects
Carbazole derivatives have been evaluated for their neuroprotective effects against oxidative stress-induced neuronal injury. In vitro studies have shown that compounds with similar structures can protect neuronal cells from glutamate-induced toxicity, likely due to their antioxidant properties . The specific compound under discussion may share these protective qualities, potentially benefiting conditions like neurodegenerative diseases.
3. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Benzisothiazole derivatives have been reported as effective caspase inhibitors with nanomolar IC50 values . Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory effects on apoptotic pathways, which could be beneficial in cancer therapy.
Case Studies and Research Findings
A series of studies have explored related compounds and their biological activities:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| 6b | Caspase-3 Inhibition | Nanomolar | |
| N-substituted carbazoles | Neuroprotection | 3 µM (effective) | |
| 9H-Carbazole Derivatives | Topoisomerase II Inhibition | 2.5 µM |
These findings indicate that modifications in the structure can lead to significant variations in biological activity.
The proposed mechanism of action for compounds like 2-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE involves interactions with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis regulation. The dibromo substitution may enhance lipophilicity and receptor binding affinity, leading to improved therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
